molecular formula S5 B077850 Pentathiolane CAS No. 12597-10-3

Pentathiolane

Cat. No.: B077850
CAS No.: 12597-10-3
M. Wt: 160.3 g/mol
InChI Key: DEVHCWHUQVZNMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentathiolane can be synthesized through the reaction of elemental sulfur with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The process can be represented by the following equation: [ 5S + SCl_2 \rightarrow S_5Cl_2 ] The resulting product, this compound dichloride, can then be purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfur oxides. For example, it can react with oxygen to produce sulfur dioxide (SO₂).

    Reduction: Reduction of this compound can lead to the formation of lower sulfur-containing compounds, such as hydrogen sulfide (H₂S).

    Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or organometallic reagents.

Major Products:

    Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)

    Reduction: Hydrogen sulfide (H₂S), elemental sulfur (S)

    Substitution: Various organosulfur compounds

Scientific Research Applications

Pentathiolane has several scientific research applications across different fields:

    Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of pentathiolane involves its ability to interact with various molecular targets and pathways. Its sulfur atoms can form bonds with other elements, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    Tetrathiolane (S₄): A sulfur-containing heterocyclic compound with four sulfur atoms in a ring structure.

    Hexathiolane (S₆): A sulfur-containing heterocyclic compound with six sulfur atoms in a ring structure.

Uniqueness: Pentathiolane is unique due to its five-membered sulfur ring, which imparts distinct chemical properties compared to its analogs. Its stability and reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

pentathiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S5/c1-2-4-5-3-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVHCWHUQVZNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S1SSSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155005
Record name Sulfur pentamer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12597-10-3
Record name Sulfur, mol. (S5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12597-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur pentamer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur pentamer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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